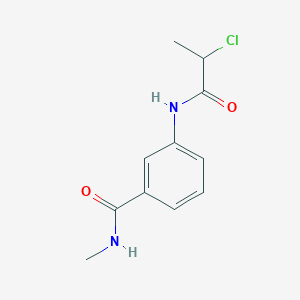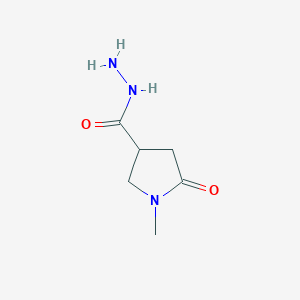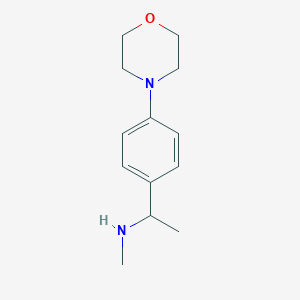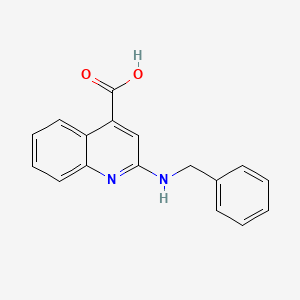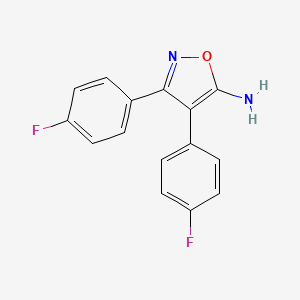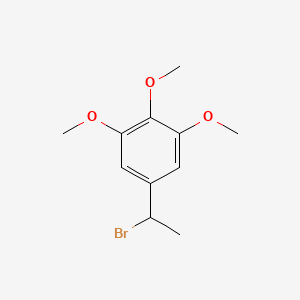
5-(1-Bromoethyl)-1,2,3-trimethoxybenzene
Overview
Description
Molecular Structure Analysis
The benzene ring in the molecule contributes to its stability due to the delocalization of pi electrons . The bromoethyl group is a linear two-carbon chain with a bromine atom at the end, and the methoxy groups are oxygen atoms bonded to a methyl group (-CH3), attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(1-Bromoethyl)-1,2,3-trimethoxybenzene” would depend on factors such as its molecular structure and the nature of its functional groups. For instance, the presence of a benzene ring could contribute to its stability and potentially its solubility in nonpolar solvents .Scientific Research Applications
Controlled Radical Polymerization of Styrene
- Application : (1-Bromoethyl)benzene has been used in the controlled radical polymerization of styrene .
- Method : This compound acts as an initiator in the polymerization process .
- Results : The result is the synthesis of polystyrene .
Asymmetric Esterification of Benzoic Acid
- Application : (1-Bromoethyl)benzene has been used in the asymmetric esterification of benzoic acid .
- Method : This process occurs in the presence of a chiral cyclic guanidine .
Synthesis of Bromine Terminated Polyp-methoxystyrene
- Application : (1-Bromoethyl)benzene has been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene .
- Method : This compound initiates the atom transfer radical polymerization .
- Results : The result is the synthesis of bromine terminated polyp-methoxystyrene .
Synthesis of 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane
- Application : (1-Bromoethyl)benzene has been used in the synthesis of 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane .
- Results : The result is the synthesis of 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane .
- Application : (1-Bromoethyl)benzene is used in organic synthesis for the introduction of the benzyl groups .
- Method : Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
Electrophilic Aromatic Substitution
properties
IUPAC Name |
5-(1-bromoethyl)-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRJNBPMDNWZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Bromoethyl)-1,2,3-trimethoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



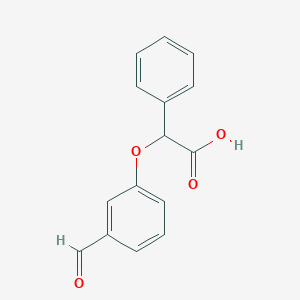
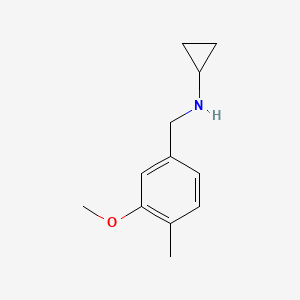
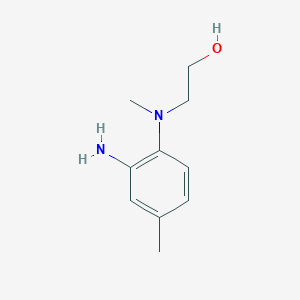
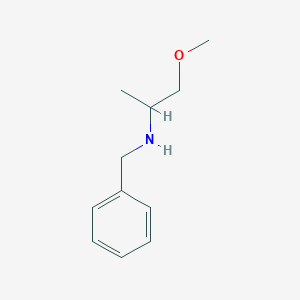
![1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one](/img/structure/B1438274.png)
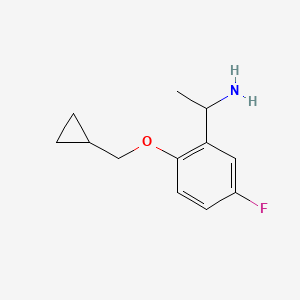
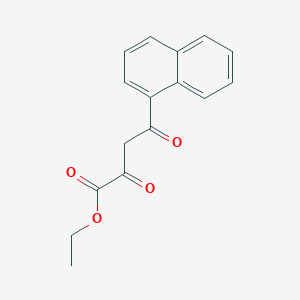
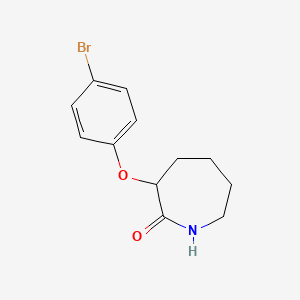
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1438278.png)
